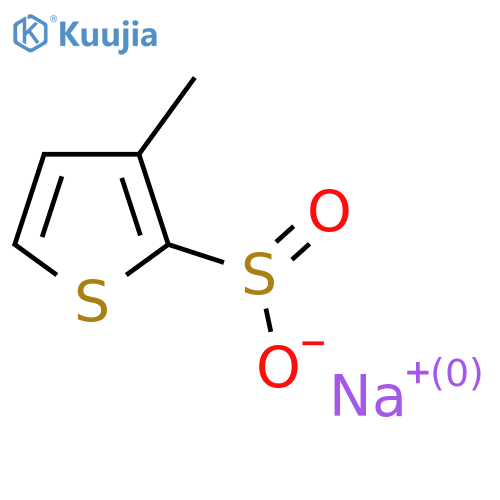

Cas no 2138158-19-5 (Sodium 3-methylthiophene-2-sulfinate)

Sodium 3-methylthiophene-2-sulfinate 化学的及び物理的性質

名前と識別子

-

- EN300-722834

- sodium 3-methylthiophene-2-sulfinate

- 2138158-19-5

- Sodium 3-methylthiophene-2-sulfinate

-

- インチ: 1S/C5H6O2S2.Na/c1-4-2-3-8-5(4)9(6)7;/h2-3H,1H3,(H,6,7);/q;+1/p-1

- InChIKey: OXVRJYIFHTZIQG-UHFFFAOYSA-M

- ほほえんだ: S1C=CC(C)=C1S(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 183.96286603g/mol

- どういたいしつりょう: 183.96286603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 131

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.6Ų

Sodium 3-methylthiophene-2-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-722834-1.0g |

sodium 3-methylthiophene-2-sulfinate |

2138158-19-5 | 1g |

$0.0 | 2023-06-06 |

Sodium 3-methylthiophene-2-sulfinate 関連文献

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

Sodium 3-methylthiophene-2-sulfinateに関する追加情報

Comprehensive Guide to Sodium 3-methylthiophene-2-sulfinate (CAS No. 2138158-19-5): Properties, Applications, and Market Insights

Sodium 3-methylthiophene-2-sulfinate (CAS No. 2138158-19-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This sulfinate derivative is particularly valued for its unique chemical properties, which make it an essential intermediate in various synthetic processes. Researchers and industry professionals often search for Sodium 3-methylthiophene-2-sulfinate uses, Sodium 3-methylthiophene-2-sulfinate synthesis, and Sodium 3-methylthiophene-2-sulfinate suppliers, reflecting its growing importance in modern chemistry.

The compound is characterized by its white to off-white crystalline powder form and high solubility in polar solvents such as water and ethanol. Its molecular structure, which includes a thiophene ring and a sulfinate group, allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions. These properties make Sodium 3-methylthiophene-2-sulfinate a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.

One of the most common queries related to this compound is about its Sodium 3-methylthiophene-2-sulfinate applications. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and anti-inflammatory agents. Additionally, its role in agrochemical formulations has been explored, particularly in the development of novel pesticides and herbicides with improved efficacy and environmental safety profiles.

Recent advancements in green chemistry have also highlighted the potential of Sodium 3-methylthiophene-2-sulfinate as a sustainable alternative in synthetic pathways. Researchers are investigating its use in catalytic processes and as a precursor for biodegradable materials, aligning with global trends toward eco-friendly chemical solutions. Searches for eco-friendly Sodium 3-methylthiophene-2-sulfinate alternatives and green synthesis of Sodium 3-methylthiophene-2-sulfinate have seen a notable increase, reflecting this shift in industry priorities.

The market for Sodium 3-methylthiophene-2-sulfinate is expected to grow steadily, driven by its expanding applications and the rising demand for high-purity chemical intermediates. Industry reports indicate that Asia-Pacific regions, particularly China and India, are emerging as key production hubs due to their robust chemical manufacturing infrastructure. Meanwhile, North America and Europe remain significant consumers, leveraging the compound's utility in advanced pharmaceutical and material science research.

For laboratories and industrial users, handling and storage recommendations for Sodium 3-methylthiophene-2-sulfinate are critical. The compound should be stored in a cool, dry place, away from direct sunlight and moisture, to maintain its stability and shelf life. Proper personal protective equipment (PPE), including gloves and safety goggles, is advised during handling to ensure safe usage. These precautions are often highlighted in searches for Sodium 3-methylthiophene-2-sulfinate safety data and Sodium 3-methylthiophene-2-sulfinate handling guidelines.

In conclusion, Sodium 3-methylthiophene-2-sulfinate (CAS No. 2138158-19-5) stands out as a multifaceted chemical with broad applicability across multiple industries. Its role in pharmaceuticals, agrochemicals, and sustainable chemistry underscores its importance in contemporary research and development. As the demand for specialized chemical intermediates continues to rise, Sodium 3-methylthiophene-2-sulfinate is poised to remain a critical component in the toolkit of chemists and industrial manufacturers worldwide.

2138158-19-5 (Sodium 3-methylthiophene-2-sulfinate) 関連製品

- 1506260-19-0(2-(2-methanesulfonylphenyl)-2-methylpropanal)

- 2228996-83-4(2-(2-bromo-4,5-difluorophenyl)cyclopropylmethanamine)

- 1261466-20-9(2-[2-(Trifluoromethyl)phenyl]pyridin-3-ol)

- 1421588-97-7((2E)-3-(furan-2-yl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylprop-2-enamide)

- 2168284-68-0(2-(3-methoxypropanoyl)-1,3-thiazole-5-carboxylic acid)

- 303788-21-8(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide)

- 1345728-75-7(2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile)

- 88393-97-9(4-Pyrimidinecarboxamide,2-methyl-)

- 1805418-11-4(Methyl 5-(bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-carboxylate)

- 1327529-03-2(2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine)